N~2~-(4-Methylbenzene-1-sulfonyl)-N-[(oxolan-2-yl)methyl]-N~2~-[4-(propan-2-yl)phenyl]glycinamide
Overview
Description
N~2~-(4-Methylbenzene-1-sulfonyl)-N-[(oxolan-2-yl)methyl]-N~2~-[4-(propan-2-yl)phenyl]glycinamide is a synthetic organic compound that belongs to the class of sulfonyl glycinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Methylbenzene-1-sulfonyl)-N-[(oxolan-2-yl)methyl]-N~2~-[4-(propan-2-yl)phenyl]glycinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonyl chloride: Reacting 4-methylbenzenesulfonyl chloride with a suitable base.
Amide bond formation: Coupling the sulfonyl chloride with N-[(oxolan-2-yl)methyl]-N~2~-[4-(propan-2-yl)phenyl]glycine under appropriate conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-Methylbenzene-1-sulfonyl)-N-[(oxolan-2-yl)methyl]-N~2~-[4-(propan-2-yl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the oxolan ring.
Reduction: Reduction of the sulfonyl group under specific conditions.
Substitution: Nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of sulfinamides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(4-Methylbenzene-1-sulfonyl)-N-[(oxolan-2-yl)methyl]-N~2~-[4-(propan-2-yl)phenyl]glycinamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-(4-Methylbenzene-1-sulfonyl)-N-[(oxolan-2-yl)methyl]-N~2~-[4-(propan-2-yl)phenyl]glycine
- **N~2~-(4-Methylbenzene-1-sulfonyl)-N-[(oxolan-2-yl)methyl]-N~2~-[4-(propan-2-yl)phenyl]amide
Uniqueness
N~2~-(4-Methylbenzene-1-sulfonyl)-N-[(oxolan-2-yl)methyl]-N~2~-[4-(propan-2-yl)phenyl]glycinamide is unique due to its specific structural features, such as the presence of the oxolan ring and the sulfonyl glycinamide moiety, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)-N-(oxolan-2-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-17(2)19-8-10-20(11-9-19)25(16-23(26)24-15-21-5-4-14-29-21)30(27,28)22-12-6-18(3)7-13-22/h6-13,17,21H,4-5,14-16H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURWLKANIUAWQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387636 | |
Record name | N~2~-(4-Methylbenzene-1-sulfonyl)-N-[(oxolan-2-yl)methyl]-N~2~-[4-(propan-2-yl)phenyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6445-01-8 | |
Record name | N~2~-(4-Methylbenzene-1-sulfonyl)-N-[(oxolan-2-yl)methyl]-N~2~-[4-(propan-2-yl)phenyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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